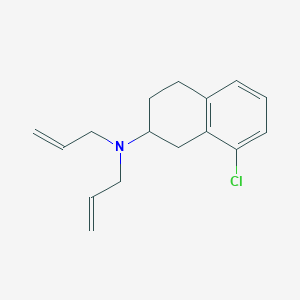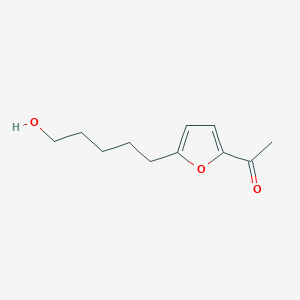![molecular formula C23H26ClN5OS2 B8277350 N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride CAS No. 145759-34-8](/img/structure/B8277350.png)
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-3-carboxamide derivatives typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or similar reagents.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Butyl Chain: The butyl chain can be attached through alkylation reactions using appropriate alkyl halides.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Benzisothiazole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
科学的研究の応用
1,2-Benzisothiazole-3-carboxamide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1,2-Benzisothiazole-3-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
類似化合物との比較
Similar Compounds
- 1,2-Benzisothiazole-3-carboxylic acid
- 1,2-Benzisothiazole-3-thiol
- 1,2-Benzisothiazole-3-amine
Uniqueness
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the butyl chain. These structural elements can significantly influence its biological activity and pharmacokinetic properties, making it distinct from other benzisothiazole derivatives.
特性
CAS番号 |
145759-34-8 |
|---|---|
分子式 |
C23H26ClN5OS2 |
分子量 |
488.1 g/mol |
IUPAC名 |
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H25N5OS2.ClH/c29-23(21-17-7-1-3-9-19(17)30-25-21)24-11-5-6-12-27-13-15-28(16-14-27)22-18-8-2-4-10-20(18)31-26-22;/h1-4,7-10H,5-6,11-16H2,(H,24,29);1H |
InChIキー |
WWIGNUZWGZZUKS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCNC(=O)C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B8277281.png)





![6-Bromo-2-(piperidin-4-ylmethyl)benzo[d]thiazole](/img/structure/B8277303.png)
![3-(4-Methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8277310.png)





